molecular formula C26H26ClN3O3 B243887 2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B243887
M. Wt: 464 g/mol
InChI Key: CICTUELCSRHGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored in various scientific research applications.

Mechanism of Action

TAK-659 exerts its therapeutic effects by targeting specific kinases involved in cellular signaling pathways. The compound specifically inhibits the activity of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the activation of B-cells and T-cells, respectively. By inhibiting the activity of these kinases, TAK-659 prevents the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease progression.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size and metastasis. Additionally, TAK-659 has also been shown to modulate the immune response, leading to a reduction in inflammation and autoimmune responses. However, the exact biochemical and physiological effects of TAK-659 are still being studied and are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK and ITK kinases. This allows for targeted inhibition of specific signaling pathways, which can be useful for studying the role of these kinases in disease progression. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of TAK-659. One area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659, as well as its potential therapeutic applications in other disease areas. Finally, the development of new analogs and derivatives of TAK-659 may also be explored to improve its potency and selectivity for specific kinases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The process typically starts with the synthesis of 4-(4-methoxybenzoyl)-1-piperazine, which is then coupled with 4-chlorobenzaldehyde to form the intermediate 2-(4-chlorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide. The final compound is purified through various chromatographic techniques to obtain a high purity product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the main areas of focus has been in the treatment of hematological malignancies, such as lymphoma and leukemia. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases involved in cellular signaling pathways. Additionally, TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-33-24-12-4-20(5-13-24)26(32)30-16-14-29(15-17-30)23-10-8-22(9-11-23)28-25(31)18-19-2-6-21(27)7-3-19/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

CICTUELCSRHGPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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